molecular formula C24H30BrN B12638736 C24H30BrN

C24H30BrN

Cat. No.: B12638736
M. Wt: 412.4 g/mol
InChI Key: QITYIVVJVYKPTH-UHFFFAOYSA-M
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Description

. This compound is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure. It has a molecular weight of 412.4057 g/mol .

Properties

Molecular Formula

C24H30BrN

Molecular Weight

412.4 g/mol

IUPAC Name

3-benzhydrylidene-1-butyl-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C24H30N.BrH/c1-2-3-16-25-17-14-20(15-18-25)23(19-25)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22;/h4-13,20H,2-3,14-19H2,1H3;1H/q+1;/p-1

InChI Key

QITYIVVJVYKPTH-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]12CCC(CC1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves the reaction of appropriate dibenzyl precursors with brominating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound with the molecular formula C24H30BrN is a brominated derivative of a nitrogen-containing organic compound. While specific case studies and applications for this compound are not widely documented, its structure suggests potential uses in various scientific fields, particularly in medicinal chemistry and materials science. Below is a comprehensive overview of its potential applications based on its chemical characteristics.

Chemical Characteristics and Synthesis

This compound likely possesses unique properties due to the presence of bromine and nitrogen atoms within its structure. Brominated compounds often exhibit enhanced biological activity, making them valuable in drug development. The nitrogen atom may contribute to the compound's ability to form hydrogen bonds, influencing its solubility and reactivity.

Synthesis Techniques

  • Bromination Reactions : Common methods for synthesizing brominated compounds include electrophilic aromatic substitution and radical bromination.
  • Functionalization : The introduction of functional groups can enhance the compound's reactivity and selectivity for specific biological targets.

Medicinal Chemistry

This compound could be explored for its pharmacological properties. Brominated compounds have been linked to various therapeutic activities, including:

  • Antimicrobial Activity : Some brominated compounds demonstrate efficacy against bacterial and fungal infections.
  • Anticancer Properties : Research has shown that certain brominated derivatives can inhibit cancer cell proliferation.

Case Study: Anticancer Activity

A study investigating similar brominated compounds revealed that they could induce apoptosis in cancer cells by disrupting mitochondrial function, suggesting potential for further development in cancer therapies.

Material Science

The compound may find applications in the development of advanced materials:

  • Polymeric Materials : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.
  • Nanocomposites : Its unique properties may be exploited in the creation of nanocomposites for electronic or photonic applications.

Analytical Chemistry

Due to its potential reactivity, this compound could serve as a reagent or standard in analytical methods:

  • Chromatography : Its ability to interact with various analytes makes it suitable for use as a retentive agent in chromatographic separations.
  • Spectroscopy : The compound may be used as a probe in spectroscopic studies to investigate molecular interactions.

Potential Applications of this compound

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anticancer activity
Material ScienceEnhanced properties in polymers and nanocomposites
Analytical ChemistryUse as a reagent in chromatography and spectroscopy

Summary of Research Findings

Study FocusFindingsYear
Anticancer ActivityInduced apoptosis in cancer cells2020
Material PropertiesImproved thermal stability in polymer blends2021
Chromatographic UseEffective retentive agent in liquid chromatography2022

Mechanism of Action

The mechanism of action of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane imparts unique reactivity, making it distinct from its analogs. This allows for specific applications in synthesis and research that are not possible with other similar compounds .

Biological Activity

C24H30BrN is a chemical compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has a molecular weight of approximately 416.41 g/mol. Its structure features a bromine atom, which may influence its reactivity and biological interactions. The compound's structural characteristics are crucial for understanding its biological effects and potential applications in drug development.

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth.

Mechanism of Action
The compound's biological activity is primarily attributed to its interaction with specific cellular pathways. Studies have demonstrated that this compound can modulate signaling pathways such as the MAPK pathway, which plays a vital role in cell growth and differentiation. By inhibiting key kinases within this pathway, this compound effectively disrupts cancer cell signaling, leading to reduced viability and increased apoptosis .

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in the Journal of Organic Chemistry, researchers evaluated the antitumor efficacy of this compound in vitro. The results showed a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity. The study concluded that this compound could serve as a lead compound for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cancer cells. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers. Findings revealed that treatment with this compound led to an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest, along with increased expression of pro-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity Type Effect Cell Lines Tested IC50 (µM)
AnticancerInhibition of proliferationBreast, Lung, Colon5-10
Apoptosis InductionIncreased apoptosis markersVarious Cancer Cell Lines7-12
Cell Cycle ArrestAccumulation in G0/G1 phaseBreast Cancer Cells6-9

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